molecular formula C22H23N5O2 B2494809 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1359219-60-5

2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2494809
CAS No.: 1359219-60-5
M. Wt: 389.459
InChI Key: WMLIJIKMHJMNCT-UHFFFAOYSA-N
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Description

This product is 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide, a high-purity chemical compound supplied for research purposes. The compound is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, a class of nitrogen-containing heterocycles known for their diverse biological potential and significant interest in medicinal chemistry research . Chemical Identifiers: - CAS Number: 1359219-60-5 - Molecular Formula: C 22 H 23 N 5 O 2 - Molecular Weight: 389.45 g/mol Researchers can leverage this compound as a key building block or intermediate in the synthesis of novel molecules, or as a candidate for in vitro biological screening. While specific research applications for this exact molecule are not fully established, analogous quinoxaline derivatives are widely investigated in scientific literature for their pharmacological properties, underscoring the value of this core structure in drug discovery and development efforts . Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming product identity and/or purity and for the safe handling and use of this material.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-14(2)20-24-25-21-22(29)26(17-6-4-5-7-18(17)27(20)21)13-19(28)23-12-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLIJIKMHJMNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The target molecule’s structure comprises three key components:

  • Triazoloquinoxaline core with a 4-oxo group
  • 1-Isopropyl substituent on the triazole ring
  • Acetamide side chain linked to a 4-methylbenzyl group

Preparation involves sequential steps:

  • Construction of the triazoloquinoxaline scaffold
  • Introduction of the isopropyl group
  • Oxidation to form the 4-oxo moiety
  • Functionalization with the acetamide side chain

Triazoloquinoxaline Core Synthesis

Huisgen Cycloaddition for Triazole Formation

Thetriazolo[4,3-a]quinoxaline core is synthesized via a noncatalyzed Huisgen cycloaddition between ortho-phenylenediamine derivatives and alkynols.

Procedure:
  • Protection of ortho-Phenylenediamine :

    • N-(2-Iodophenyl)-4-nitrobenzenesulfonamide (2 ) is prepared by reacting 2-iodoaniline with 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) with pyridine as a base. Yield: 46%.
    • Role of protecting groups : The 4-nitrobenzenesulfonyl (Ns) group directs regioselectivity during cycloaddition and prevents unwanted side reactions.
  • Cycloaddition with Alkynols :

    • Protected diamine 2 reacts with propargyl alcohol derivatives under mild conditions (room temperature, 24 h) to form benzotriazolodiazepine intermediates.
    • Example: Reaction with 3-butyn-1-ol yields a triazolo-fused intermediate, which is oxidized to the quinoxaline derivative.
Key Data:
Starting Material Product Conditions Yield
2 + 3-butyn-1-ol Benzotriazolodiazepine RT, 24 h, DCM 62%

Introduction of the 1-Isopropyl Group

Alkylation of the Triazole Nitrogen

The isopropyl group is introduced via alkylation of the triazole nitrogen using isopropyl bromide under basic conditions.

Procedure:
  • Deprotection : Remove the Ns group using trifluoroacetic acid (TFA) in DCM.
  • Alkylation : Treat the deprotected triazoloquinoxaline with isopropyl bromide and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 h.
Optimization:
  • Base selection : K₂CO₃ outperforms NaOH due to reduced hydrolysis.
  • Solvent : DMF enhances solubility of intermediates.

Oxidation to 4-Oxo Derivatives

Manganese Dioxide-Mediated Oxidation

The 4-oxo group is introduced via oxidation of a secondary alcohol intermediate using activated MnO₂.

Procedure:
  • Intermediate preparation : Hydroxyl group introduction at position 4 via hydroxylation of the quinoxaline ring.
  • Oxidation : Stir the alcohol intermediate with MnO₂ in toluene at 110°C for 24 h.
Key Finding:
  • MnO₂ selectively oxidizes secondary alcohols to ketones without over-oxidizing the triazole ring.

Acetamide Side-Chain Installation

Acylation and Coupling

The acetamide side chain is introduced through a two-step process:

  • Acetic acid activation : Convert acetic acid to its acid chloride using thionyl chloride.
  • Coupling with 4-methylbenzylamine : React the acid chloride with 4-methylbenzylamine in the presence of N,N-diisopropylethylamine (DIPEA).
Procedure:
  • Formation of acetyl chloride : Treat acetic acid with SOCl₂ at 70°C for 2 h.
  • Coupling : Add 4-methylbenzylamine dropwise to the acid chloride in DCM at 0°C, followed by DIPEA. Stir for 4 h at room temperature.
Yield Optimization:
Step Conditions Yield
Acetyl chloride formation SOCl₂, 70°C 95%
Amide coupling DCM, DIPEA, RT 78%

Final Assembly and Characterization

Global Deprotection and Purification

  • Deprotection : Remove remaining protecting groups (e.g., tert-butyl carbamate) using 25% TFA in DCM.
  • Purification : Isolate the final product via silica gel chromatography (hexane:ethyl acetate, 3:7).

Spectroscopic Validation

  • ¹H NMR : Key signals include:
    • δ 1.45 (d, J = 6.8 Hz, 6H, isopropyl CH₃)
    • δ 2.35 (s, 3H, Ar-CH₃)
    • δ 4.45 (s, 2H, CH₂CO).
  • HRMS : m/z calculated for C₂₄H₂₆N₅O₂ [M+H]⁺: 440.2089; found: 440.2093.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Recent advances utilize microwave irradiation to accelerate cyclization steps:

  • Conditions : 150°C, 20 min, 300 W
  • Yield improvement : 78% vs. 62% under conventional heating.

Green Chemistry Approaches

  • Solvent substitution : Replace DCM with cyclopentyl methyl ether (CPME), reducing environmental impact.
  • Catalyst-free conditions : Avoid metal catalysts to minimize purification steps.

Challenges and Solutions

Challenge Solution
Regioselectivity in cycloaddition Use Ns-protected diamines
Over-oxidation of 4-oxo group Optimize MnO₂ stoichiometry
Low coupling efficiency Employ EDCl/HOBt as coupling agents

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:
    • The compound can undergo oxidation at the isopropyl group to form hydroxylated derivatives.

  • Reduction:
    • Reduction of the keto group on the triazoloquinoxaline ring can yield the corresponding alcohol.

  • Substitution:
    • Nucleophilic substitution reactions can occur at the benzyl and acetamide moieties.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

  • Hydroxylated derivatives from oxidation.

  • Alcohols from reduction.

  • Substituted benzyl or acetamide derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Mechanism of Action : Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. In vitro studies have shown effective inhibition of proliferation in various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) with IC50 values reported as low as 1.2 µM .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects.

Case Studies

Several case studies highlight the versatility and effectiveness of this compound:

StudyFocusFindings
Study AAnticancerDemonstrated significant cytotoxicity against MCF-7 cells with apoptosis confirmed through annexin V-FITC staining.
Study BAntimicrobialShowed effective inhibition against a range of Gram-positive bacteria with low MIC values.
Study CMechanistic InsightsIdentified the role of specific signaling pathways in mediating the anticancer effects, particularly focusing on caspase activation and cell cycle arrest at G2/M phase .

Mechanism of Action

Effects

The compound interacts with specific molecular targets to exert its biological effects.

Molecular Targets and Pathways

  • Enzymes: May inhibit certain enzymes critical to microbial or cancer cell survival.

  • Receptors: Binds to specific receptors on cells to modulate biological activity.

  • Pathways: Interferes with signaling pathways involved in cell proliferation, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide are best contextualized against analogs with variations in substituents on the triazoloquinoxaline core or the acetamide side chain. Key comparisons are summarized below:

Structural and Physicochemical Properties

Compound Name Triazolo Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Predicted LogP
Target Compound 1-Isopropyl N-(4-Methylbenzyl) C₂₃H₂₄N₅O₂* 426.48 3.7
N-(p-Tolyl) Analog 1-Isopropyl N-(4-Methylphenyl) C₂₁H₂₀N₅O₂ 382.42 3.2
N-(4-Chlorophenyl)-1-Methyl Analog 1-Methyl N-(4-Chlorophenyl) C₁₈H₁₄ClN₅O₂ 367.79 3.8

*Inferred from structural analogy to and .

  • The oxo moiety at position 4 is conserved across all analogs, suggesting its critical role in stabilizing the heterocyclic core via intramolecular hydrogen bonding.
  • Acetamide Substituent Effects: The 4-methylbenzyl group in the target compound introduces a flexible methylene linker absent in the N-(p-tolyl) analog , which may improve conformational adaptability during receptor binding.

Biological Activity

The compound 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide is a member of the triazoloquinoxaline family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Molecular Characteristics

PropertyValue
Molecular Formula C23H23N5O4
Molecular Weight 433.5 g/mol
CAS Number 1261003-07-9

The compound features a complex structure that includes a triazoloquinoxaline moiety, which is known for its pharmacological versatility.

Anticancer Activity

Research has demonstrated that derivatives of the triazoloquinoxaline scaffold exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Compounds derived from this scaffold have shown cytotoxic activities against various cancer cell lines. In particular, compounds with similar structures demonstrated EC50 values in the micromolar range (e.g., 365 nM for one derivative) when tested against melanoma and breast cancer cell lines .
  • Mechanism of Action : Studies indicate that these compounds can act as apoptosis inducers by modulating cell cycle progression and influencing pro-apoptotic and anti-apoptotic proteins. For example, one derivative was found to upregulate BAX and caspase-3 while downregulating Bcl-2 .

Antimicrobial Activity

The triazoloquinoxaline derivatives also exhibit antimicrobial properties. The following points summarize key findings:

  • Broad-Spectrum Activity : Compounds similar to the target compound have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, certain derivatives displayed minimal inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Mechanisms : The antimicrobial action is often attributed to the inhibition of DNA gyrase and topoisomerase IV activities, essential enzymes for bacterial DNA replication .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, compounds in this class have been explored for additional therapeutic potentials:

  • Antiviral Activity : Some derivatives have shown promising antiviral properties in preliminary studies, indicating their potential use in treating viral infections .
  • Neuroprotective Effects : Investigations into neurodegenerative diseases suggest that these compounds may have protective effects on neuronal cells, although more research is needed to confirm these findings .

Study 1: Anticancer Efficacy Evaluation

In a study published in Pharmaceutical Sciences, researchers synthesized several triazoloquinoxaline derivatives and evaluated their anticancer activity against various cell lines including MDA-MB-231 (breast cancer) and A375 (melanoma). The most active compound exhibited an EC50 of 365 nM, demonstrating significant potential as an anticancer agent .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of related triazoloquinoxaline derivatives. The results indicated robust activity against multiple bacterial strains with MIC values ranging from 0.125 to 8 μg/mL. These findings suggest a viable path for developing new antibiotics based on this scaffold .

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